4-Methoxydiphenylmethane

Description

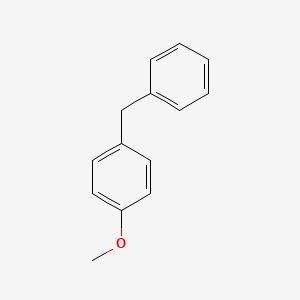

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLYCRTUQGSDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232316 | |

| Record name | Benzene, 1-methoxy-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834-14-0 | |

| Record name | Benzene, 1-methoxy-4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 834-14-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxydiphenylmethane CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxydiphenylmethane (CAS No: 834-14-0), a diarylmethane derivative. The document details its physicochemical properties, spectroscopic data, and safety information, presenting quantitative data in structured tables for ease of reference. While specific experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route based on established organic chemistry principles is proposed, complete with a detailed workflow diagram. To date, there is a notable absence of published research on the biological activity and potential signaling pathways of this compound. This guide serves as a foundational resource for researchers interested in the potential applications of this compound and highlights areas for future investigation, particularly in the realms of medicinal chemistry and materials science.

Introduction

This compound, also known as 1-methoxy-4-(phenylmethyl)benzene, is an organic compound featuring a diphenylmethane core with a methoxy group substituent on one of the phenyl rings. The diphenylmethane scaffold is a common structural motif in a variety of biologically active molecules and functional materials. The presence of the methoxy group can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, making its derivatives of interest in drug discovery and materials science. This guide aims to consolidate the available technical data for this compound to support further research and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the tables below, providing a concise reference for laboratory use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 834-14-0 | [1] |

| Molecular Formula | C₁₄H₁₄O | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Table 2: Spectroscopic Data for this compound

| Data Type | Key Characteristics | Source |

| ¹³C NMR | Spectra available | [1] |

| GC-MS | Spectra available | [1] |

| IR Spectra | Spectra available | [1] |

Synthesis of this compound

Proposed Experimental Protocol: Friedel-Crafts Alkylation

Materials:

-

Anisole

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., FeCl₃, ZnCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane and anhydrous aluminum chloride under a nitrogen atmosphere. The mixture is cooled in an ice bath.

-

Addition of Reactants: A solution of anisole in anhydrous dichloromethane is added to the flask. Subsequently, a solution of benzyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and 1M HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of data on the biological activity of this compound. There are no published studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications. Consequently, no signaling pathways involving this compound have been elucidated.

While some related compounds containing a methoxyphenyl moiety have been investigated for various biological activities, such as anticancer and anti-inflammatory properties, it is crucial to note that these findings cannot be extrapolated to this compound without direct experimental evidence. The specific biological profile of this compound remains an open area for future research.

Safety Information

Based on available safety data sheets, this compound is associated with several hazard classifications. It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [2] |

| H318 | Causes serious eye damage | [2] |

| H335 | May cause respiratory irritation | [2] |

| Precautionary Statement | Description | Source |

| P261 | Avoid breathing dust/mist/spray | [2] |

| P264 | Wash skin thoroughly after handling | [2] |

| P271 | Use only outdoors or in a well-ventilated area | [2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Conclusion and Future Directions

This compound is a well-defined chemical entity with established physicochemical and spectroscopic properties. While its synthesis can be readily achieved through standard organic chemistry reactions such as Friedel-Crafts alkylation, there is a clear gap in the scientific literature regarding its biological effects. The lack of data on its bioactivity presents an opportunity for researchers in drug discovery and medicinal chemistry to explore its potential as a novel scaffold or lead compound. Future studies should focus on a systematic evaluation of its pharmacological profile, including its cytotoxicity, and potential interactions with various biological targets. Such investigations will be crucial in determining whether this compound or its derivatives hold any promise for therapeutic development.

References

An In-depth Technical Guide to the Structure of 4-Methoxydiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and synthesis of 4-Methoxydiphenylmethane. The information is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Structure and Properties

This compound, also known as 1-benzyl-4-methoxybenzene, is an aromatic ether. Its structure consists of a benzyl group attached to a methoxybenzene ring.

Molecular Formula: C₁₄H₁₄O

IUPAC Name: 1-benzyl-4-methoxybenzene

CAS Registry Number: 834-14-0

Molecular Weight: 198.26 g/mol

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Reference |

| Melting Point | Not available | |

| Boiling Point | 295-297 °C (predicted) | |

| Solubility | Soluble in many organic solvents. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following sections detail its characteristic spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are presented below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | multiplet | 5H | Phenyl group (C₆H₅) protons |

| ~ 7.10 | doublet | 2H | Methoxybenzene protons ortho to the benzyl group |

| ~ 6.85 | doublet | 2H | Methoxybenzene protons meta to the benzyl group |

| ~ 3.95 | singlet | 2H | Methylene protons (-CH₂-) |

| ~ 3.78 | singlet | 3H | Methoxy protons (-OCH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts are tabulated below.

| Chemical Shift (ppm) | Assignment |

| ~ 158.2 | C-O of methoxybenzene |

| ~ 141.9 | Quaternary carbon of the phenyl group |

| ~ 133.8 | Quaternary carbon of the methoxybenzene ring |

| ~ 129.8 | CH of methoxybenzene ortho to the benzyl group |

| ~ 128.9 | CH of the phenyl group |

| ~ 128.4 | CH of the phenyl group |

| ~ 125.9 | CH of the phenyl group |

| ~ 113.9 | CH of methoxybenzene meta to the benzyl group |

| ~ 55.2 | Methoxy carbon (-OCH₃) |

| ~ 41.1 | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups. Key absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| 1610, 1510, 1450 | Strong | Aromatic C=C bending |

| 1245 | Strong | Aryl-O-C asymmetric stretch |

| 1035 | Strong | Aryl-O-C symmetric stretch |

| 830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

| 740, 700 | Strong | Monosubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragment ions.

| m/z | Proposed Fragment |

| 198 | [M]⁺ (Molecular ion) |

| 121 | [M - C₆H₅]⁺ (Loss of phenyl radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized via several methods. Two common and effective laboratory-scale procedures are detailed below: Friedel-Crafts alkylation and Williamson ether synthesis.

Friedel-Crafts Alkylation of Anisole

This method involves the reaction of anisole with benzyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C using an ice bath.

-

Addition of Reactants: Dissolve anisole (1.0 equivalent) and benzyl chloride (1.05 equivalents) in dry dichloromethane. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

4-Methoxydiphenylmethane: A Technical Overview for Scientific Professionals

An in-depth guide to the physical, chemical, and biological properties of 4-Methoxydiphenylmethane, a promising anti-inflammatory agent.

This technical document provides a comprehensive analysis of this compound (also known as 4-benzyl-anisole), a compound of interest in drug development and scientific research. It details its core physicochemical properties, spectroscopic data, synthesis and purification protocols, and its role as a selective augmenter of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in inflammatory pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is a diphenylmethane derivative with a methoxy group substitution. Its fundamental properties are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| CAS Number | 834-14-0 | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| Melting Point | Data not available in searched sources | |

| Boiling Point | Data not available in searched sources | |

| Density | Data not available in searched sources | |

| Solubility | Data not available in searched sources |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data have been reported:

| Spectroscopic Technique | Key Findings | Reference |

| ¹H NMR | Spectral data available for confirmation of the proton environment. | |

| ¹³C NMR | Spectral data available for confirmation of the carbon skeleton. | [2] |

| Mass Spectrometry (MS) | Mass-to-charge ratio data available for molecular weight confirmation and fragmentation analysis. | [3] |

| Infrared (IR) Spectroscopy | IR spectrum provides information on functional groups present in the molecule. | [4][5][6][7] |

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of diphenylmethane derivatives involves the Friedel-Crafts benzylation of an aromatic compound.[8] For the synthesis of this compound, anisole can be reacted with benzyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.

Materials:

-

Anisole

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve anhydrous aluminum chloride in dry dichloromethane.

-

Cool the mixture in an ice bath.

-

Add a solution of anisole in dry dichloromethane dropwise from the dropping funnel.

-

After the addition of anisole is complete, add a solution of benzyl chloride in dry dichloromethane dropwise, maintaining the temperature below 5 °C.

-

Once the addition of benzyl chloride is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified using flash column chromatography on silica gel.[9]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates

-

Standard column chromatography setup

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

-

Thin-Layer Chromatography (TLC): A rapid method to monitor the progress of the synthesis and the purity of the fractions during column chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and confirm its molecular weight.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule and confirm its identity.[2]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[4][5][6][7]

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment. A UPLC-APPI-MS/MS method has been developed for the quantification of 4-MDM in rat plasma.[3]

Biological Activity and Signaling Pathway

This compound has been identified as a selective augmenter of Leukotriene A4 Hydrolase (LTA4H), an enzyme with a dual function in the inflammatory cascade.[3] LTA4H is a bifunctional zinc metalloenzyme that converts leukotriene A4 (LTA4) to the pro-inflammatory mediator leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and is involved in various inflammatory diseases. The augmentation of LTA4H activity by this compound represents a novel anti-inflammatory strategy.

Below is a simplified representation of the logical workflow of how this compound could modulate the LTA4H pathway.

Caption: Logical workflow of this compound's potential action on the Leukotriene A4 Hydrolase pathway.

This diagram illustrates that this compound enhances the activity of LTA4H, which in turn converts LTA4 to LTB4. While LTB4 is pro-inflammatory, the precise mechanism by which augmenting LTA4H activity leads to an overall anti-inflammatory effect in the context of diseases like COPD is a subject of ongoing research. It may involve complex regulatory feedback loops or substrate shunting within the arachidonic acid cascade.

Safety and Handling

This compound is classified as causing skin irritation and serious eye damage.[1] It is also considered very toxic to aquatic life.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential in the field of anti-inflammatory drug discovery. Its role as a selective augmenter of LTA4H presents a novel therapeutic avenue. This technical guide provides a foundational understanding of its properties and the experimental considerations for its synthesis, purification, and analysis. Further research into its precise mechanism of action and its efficacy in preclinical models is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C14H14O | CID 13264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl anisole | C14H14O | CID 607699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ultrapressure liquid chromatography-tandem mass spectrometry assay using atmospheric pressure photoionization (UPLC-APPI-MS/MS) for quantification of this compound in pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Methoxybiphenyl(613-37-6) IR Spectrum [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. (4-Acetylphenyl)phenylmethane [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Spectroscopic Profile of 4-Methoxydiphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Methoxydiphenylmethane (CAS No: 621-03-4), a significant chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and quality control.

Spectroscopic Data

The empirical formula for this compound is C₁₄H₁₄O, with a molecular weight of 198.26 g/mol . The structural and spectral data presented below have been aggregated from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

-

Spectrometer: 90 MHz

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Reference: Tetramethylsilane (TMS) at 0 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.15 | Multiplet | 5H | Phenyl group protons (C₆H₅) |

| 7.09 | Doublet | 2H | Aromatic protons ortho to the CH₂ group on the methoxy-substituted ring |

| 6.84 | Doublet | 2H | Aromatic protons meta to the CH₂ group on the methoxy-substituted ring |

| 3.91 | Singlet | 2H | Methylene protons (-CH₂-) |

| 3.78 | Singlet | 3H | Methoxy group protons (-OCH₃) |

¹³C NMR (Carbon-13 NMR) Data

-

Spectrometer: 22.5 MHz

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Reference: Tetramethylsilane (TMS) at 0 ppm

| Chemical Shift (δ) ppm | Assignment |

| 158.1 | Quaternary carbon of the methoxy-substituted ring attached to the oxygen |

| 141.9 | Quaternary carbon of the unsubstituted phenyl ring attached to the methylene group |

| 133.9 | Quaternary carbon of the methoxy-substituted ring attached to the methylene group |

| 129.9 | CH carbons of the methoxy-substituted ring ortho to the methylene group |

| 128.9 | CH carbons of the unsubstituted phenyl ring |

| 128.4 | CH carbons of the unsubstituted phenyl ring |

| 125.9 | CH carbon of the unsubstituted phenyl ring |

| 113.9 | CH carbons of the methoxy-substituted ring meta to the methylene group |

| 55.2 | Methoxy carbon (-OCH₃) |

| 41.2 | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Method: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₂ and CH₃) |

| 1610, 1510, 1450 | Strong | Aromatic C=C Bending |

| 1245 | Strong | Aryl-O Stretch (asymmetric) |

| 1030 | Medium | Aryl-O Stretch (symmetric) |

| 820 | Strong | p-Substituted Benzene C-H Bend (out-of-plane) |

| 730, 695 | Strong | Monosubstituted Benzene C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z Ratio | Relative Intensity (%) | Assignment |

| 198 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 85 | [M - C₆H₅]⁺ (Loss of phenyl group) |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2][3]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the NMR tube.[3][4]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[2]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[2]

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[2]

-

Acquisition: Set the appropriate spectral parameters (e.g., pulse width, acquisition time, number of scans) and acquire the spectrum.[2]

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (approx. 10-50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Spectrum Recording: Record the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[6]

-

Background Correction: A background spectrum of the clean, empty salt plate is typically recorded and automatically subtracted from the sample spectrum.

-

Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and store it in a desiccator.[5]

Mass Spectrometry (MS) Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[7]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged radical ion (molecular ion, M⁺).[8]

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged and neutral pieces.[7]

-

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[8]

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Spectrum Generation: The data system plots the relative abundance of the ions versus their m/z ratio to generate the mass spectrum. The most intense peak is designated as the base peak and assigned a relative abundance of 100%.[8]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

Structural Elucidation via Spectroscopy

This diagram shows the logical relationship between different spectroscopic techniques and the structural information they provide for this compound.

Caption: Logical relationships in the spectroscopic elucidation of this compound's structure.

References

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. AIST:SDBS Help [sdbs.db.aist.go.jp]

- 4. (4-Acetylphenyl)phenylmethane [webbook.nist.gov]

- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 6. spectrabase.com [spectrabase.com]

- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 8. 2-Ethoxy-4-methylphenol [webbook.nist.gov]

Technical Guide: Solubility of 4-Methoxydiphenylmethane in Common Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxydiphenylmethane, also known as 1-benzyl-4-methoxybenzene, is an organic compound with applications in various fields of chemical synthesis and research. A critical physicochemical parameter for its use in solution-based applications, such as reaction chemistry, purification, and formulation, is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound and presents a standardized experimental protocol for its quantitative determination.

A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound. Therefore, this document serves as a foundational resource for researchers, equipping them with the necessary methodology to generate this crucial data reliably and reproducibly.

Physicochemical Properties and Solubility Principles

The solubility of a compound is dictated by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. This compound (C₁₄H₁₄O) consists of two phenyl rings linked by a methylene bridge, with a methoxy group (-OCH₃) on one of the rings.

-

Polarity: The molecule possesses a large nonpolar surface area due to the two aromatic rings and the methylene group. The methoxy group introduces a slight polarity. This structure suggests that this compound is a nonpolar to moderately polar compound.

-

"Like Dissolves Like" Principle: Based on this principle, this compound is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents that can engage in van der Waals forces and dipole-dipole interactions. Its solubility is predicted to be low in highly polar solvents, particularly water.

-

High Expected Solubility: Benzene, Toluene, Diethyl Ether, Tetrahydrofuran (THF), Chloroform, Dichloromethane.

-

Moderate Expected Solubility: Acetone, Ethyl Acetate, Alcohols (e.g., Ethanol, Methanol).

-

Low to Negligible Expected Solubility: Water, Glycols.

-

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a solid compound is the isothermal shake-flask method.[1][2] This method ensures that the solvent is fully saturated with the solute at a constant temperature, representing a true equilibrium state.

Principle

An excess amount of solid this compound is agitated in a specific organic solvent at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated. The concentration of the dissolved compound in the clear, saturated supernatant is then determined using a suitable analytical technique, such as gravimetry or spectroscopy.[3][4][5]

Materials and Equipment

-

Solute: this compound (high purity grade)

-

Solvents: A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene, dichloromethane) of analytical grade.

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials or flasks with airtight screw caps

-

Thermostatic shaking incubator or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Pipettes and general laboratory glassware

-

Evaporating dishes or pre-weighed vials (for gravimetric analysis)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic/chromatographic analysis)

-

Experimental Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]

-

Solvent Addition: Accurately pipette a known volume or mass of the selected organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C / 298.15 K). Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for a short period (e.g., 2-4 hours) to allow the excess solid to sediment. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a chemical-resistant filter to remove any undissolved microparticles.

-

Quantification: Determine the concentration of this compound in the filtered, saturated solution using one of the following methods.

-

Method A: Gravimetric Analysis [3][4][6] a. Transfer a precisely weighed aliquot of the clear, saturated filtrate into a pre-weighed, dry evaporating dish. b. Evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature. c. Once the solvent is fully evaporated, place the dish in a vacuum oven at a mild temperature until a constant weight of the dried solute is achieved. d. Calculate the solubility based on the mass of the residue and the initial mass or volume of the solvent aliquot.

-

Method B: UV-Vis Spectroscopy [5] a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve. c. Dilute a known volume of the saturated filtrate with the same solvent to bring its concentration within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of the saturated solution.

-

Method C: High-Performance Liquid Chromatography (HPLC) [7][8] a. Develop an HPLC method capable of separating and quantifying this compound. b. Generate a calibration curve by injecting standard solutions of known concentrations. c. Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system. d. Determine the concentration by comparing the peak area of the sample to the calibration curve. This method is particularly useful for avoiding interference from impurities or degradation products.[8]

-

Data Presentation

Quantitative solubility data should be recorded systematically to allow for clear interpretation and comparison. The following table provides a standardized format for documenting experimentally determined values.

| Solvent | Temperature (°C) | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) | Analytical Method Used |

| Methanol | 25.0 | 298.15 | |||

| Ethanol | 25.0 | 298.15 | |||

| Acetone | 25.0 | 298.15 | |||

| Ethyl Acetate | 25.0 | 298.15 | |||

| Toluene | 25.0 | 298.15 | |||

| n-Hexane | 25.0 | 298.15 | |||

| Dichloromethane | 25.0 | 298.15 | |||

| Other |

Visualization of Experimental Workflow

The logical flow of the isothermal shake-flask method for determining solubility is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. researchgate.net [researchgate.net]

- 6. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. improvedpharma.com [improvedpharma.com]

- 8. pharmacyfreak.com [pharmacyfreak.com]

Unlocking the Potential of 4-Methoxydiphenylmethane: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 26, 2025 – As the landscape of drug discovery and materials science continues to evolve, the exploration of novel molecular scaffolds is paramount. 4-Methoxydiphenylmethane (4-MDM), a readily accessible aromatic compound, presents a promising yet underexplored platform for the development of new therapeutic agents and functional materials. This technical guide provides an in-depth analysis of 4-MDM, summarizing its chemical properties, synthesis, and reactivity, and outlines key areas for future research and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecule.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₄H₁₄O and a molecular weight of 198.26 g/mol . Its structure features a central methylene bridge connecting a phenyl group and a 4-methoxyphenyl group.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | 1-methoxy-4-(phenylmethyl)benzene |

| CAS Number | 834-14-0 |

| Appearance | Solid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| ¹H NMR (Predicted in CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~7.30 - 7.15 | Multiplet |

| ~7.10 | Doublet |

| ~6.85 | Doublet |

| ~3.90 | Singlet |

| ~3.80 | Singlet |

| ¹³C NMR (Predicted in CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | Aromatic C-OCH₃ |

| ~142.0 | Aromatic C (ipso, phenyl) |

| ~134.0 | Aromatic C (ipso, methoxyphenyl) |

| ~130.0 | Aromatic CH (methoxyphenyl) |

| ~129.0 | Aromatic CH (phenyl) |

| ~128.5 | Aromatic CH (phenyl) |

| ~126.0 | Aromatic CH (phenyl) |

| ~114.0 | Aromatic CH (methoxyphenyl) |

| ~55.0 | Methoxy C (-OCH₃) |

| ~41.0 | Methylene C (-CH₂-) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₂ and OCH₃) |

| 1610, 1510, 1490 | Strong | Aromatic C=C ring stretch |

| 1245 | Strong | Aryl-O-C stretch (asymmetric) |

| 1030 | Medium | Aryl-O-C stretch (symmetric) |

| 820 | Strong | para-disubstituted C-H out-of-plane bend |

| 730, 695 | Strong | Monosubstituted C-H out-of-plane bend |

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 198. The fragmentation pattern would likely involve cleavage of the benzylic bond, leading to the formation of a stable tropylium ion (m/z 91) and a methoxybenzyl radical, or a methoxy-tropylium ion (m/z 121) and a benzyl radical.

| m/z | Relative Intensity (%) | Assignment |

| 198 | High | [M]⁺ |

| 121 | High | [M - C₆H₅]⁺ |

| 91 | High | [M - C₇H₇O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Potential Research Areas

Medicinal Chemistry and Drug Development

The diphenylmethane scaffold is a privileged structure in medicinal chemistry. The presence of the methoxy group on one of the phenyl rings of 4-MDM provides a handle for further functionalization and modulation of its physicochemical properties.

-

Anticancer Agents: Derivatives of methoxyphenyl compounds have shown cytotoxic effects against various cancer cell lines. For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has demonstrated cytotoxicity in human lymphocytes with an IC50 value of 5.68 μM[1]. Research into novel 4-MDM derivatives could lead to the discovery of new anticancer agents.

-

Anti-inflammatory Agents: Methoxyphenol derivatives are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as NF-κB[2][3][4][[“]][6]. The 4-MDM core could be used to design novel anti-inflammatory drugs.

-

Neuroprotective Agents: Some methoxyflavones have been identified as neuroprotective inhibitors of parthanatos, a form of programmed cell death[7]. This suggests that 4-MDM derivatives could be explored for their potential in treating neurodegenerative diseases.

A potential mechanism of action for anti-inflammatory and anticancer effects of 4-MDM derivatives could involve the inhibition of the NF-κB signaling pathway. Many natural and synthetic methoxyphenyl compounds exert their effects by preventing the phosphorylation and subsequent degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Caption: Proposed mechanism of NF-κB inhibition by a 4-MDM derivative.

Materials Science

The diphenylmethane structure can be incorporated into polymers and other materials to impart specific properties. The methoxy group of 4-MDM offers a site for polymerization or for tuning the electronic and physical properties of the resulting materials.

-

Polymer Chemistry: 4-MDM can be functionalized to create monomers for polymerization. For example, conversion of the methoxy group to a hydroxyl group would allow for its incorporation into polyesters or polycarbonates.

-

Organic Electronics: The electron-donating nature of the methoxy group can influence the electronic properties of the molecule. Derivatives of 4-MDM could be investigated as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Synthesis and Reactivity

This compound can be synthesized through various methods, with the Friedel-Crafts reaction being a common approach.

Synthetic Workflow

Caption: General workflow for the synthesis of 4-MDM.

Reactivity

The reactivity of this compound is dictated by its three main components: the electron-rich methoxy-substituted phenyl ring, the unsubstituted phenyl ring, and the methylene bridge.

-

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, and further Friedel-Crafts reactions will preferentially occur at the positions ortho and para to the methoxy group.

-

Oxidation: The methylene bridge is susceptible to oxidation to a carbonyl group, forming 4-methoxybenzophenone. This transformation can be achieved using various oxidizing agents.

-

Functionalization of the Methoxy Group: The methyl group of the methoxy ether can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding phenol, 4-(phenylmethyl)phenol. This phenol can then be used for further derivatization.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Anisole

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add benzyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

Add anisole (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to afford this compound.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of 4-MDM derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

4-MDM derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 4-MDM derivative in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound represents a valuable and versatile scaffold for the development of new molecules with potential applications in medicine and materials science. Its straightforward synthesis and predictable reactivity make it an attractive starting point for the creation of diverse chemical libraries. The preliminary evidence from related methoxyphenyl compounds suggests promising avenues for research into novel anticancer, anti-inflammatory, and neuroprotective agents. Further investigation into the biological activities of 4-MDM and its derivatives, as well as their incorporation into new materials, is warranted and holds the potential for significant scientific and therapeutic advancements.

References

- 1. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? | Semantic Scholar [semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. consensus.app [consensus.app]

- 6. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Analysis of 4-Methoxydiphenylmethane: A Surrogate-Based Approach

Disclaimer: Direct theoretical and computational studies on 4-Methoxydiphenylmethane are not extensively available in the current body of scientific literature. This guide, therefore, presents a comprehensive overview based on established theoretical methodologies and data from structurally analogous compounds, namely diphenylmethane and anisole (methoxybenzene). The presented quantitative data should be interpreted as representative examples to illustrate the expected outcomes of such studies on the target molecule.

Introduction

This compound is a diarylmethane derivative with a structural framework common to many biologically active compounds and functional materials. The molecule combines the conformational flexibility of the diphenylmethane core with the electronic influence of the electron-donating methoxy group. Understanding its three-dimensional structure, electronic properties, and conformational landscape is crucial for applications in drug design, materials science, and organic synthesis.[1]

Theoretical and computational chemistry provide powerful, non-invasive tools to elucidate the molecular properties that govern the behavior of this compound.[2] By employing methods such as Density Functional Theory (DFT) and molecular mechanics, researchers can predict molecular geometries, electronic characteristics, and rotational energy barriers, offering insights that complement and guide experimental work. This guide outlines the core computational methodologies, expected quantitative results, and conceptual frameworks for a thorough analysis of this compound.

Core Theoretical Concepts and Methodologies

The computational study of flexible molecules like this compound typically involves a multi-step approach, starting from geometry optimization and progressing to the analysis of electronic structure and conformational dynamics.

2.1 Density Functional Theory (DFT)

DFT is a robust quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecules of this size.[3] It is widely used to determine optimized geometries, vibrational frequencies, and a host of electronic properties.

-

Functionals: Hybrid functionals like B3LYP and PBE0 are commonly employed for their accuracy in describing electronic structures of organic molecules.[3][4]

-

Basis Sets: Pople-style basis sets, such as 6-311G(d,p) or its variations with diffuse functions (e.g., 6-311++G(d,p)), are typically sufficient to provide reliable results for geometry and electronic properties.[4]

2.2 Conformational Analysis

The primary conformational freedom in this compound arises from the rotation of the two phenyl rings around the C(phenyl)-C(methylene) bonds.

-

Molecular Mechanics (MM): MM methods provide a computationally inexpensive way to explore the potential energy surface. They are suitable for initial conformational searches to identify low-energy conformers.

-

Potential Energy Surface (PES) Scan: A more rigorous approach involves performing a relaxed PES scan at the DFT level. This consists of systematically rotating one or both phenyl rings (defined by dihedral angles) and performing a geometry optimization at each step to find the minimum energy pathway between different conformations. Studies on substituted diphenylmethanes suggest that the "gable" conformation is often the most stable.[5]

Predicted Molecular Properties and Data

The following tables summarize the kind of quantitative data that would be obtained from a comprehensive computational study of this compound, based on findings for its structural analogs.

Table 1: Predicted Geometric Parameters (Optimized with B3LYP/6-311G(d,p))

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C(methylene)-C(phenyl) | 1.52 | |

| C(phenyl)-O(methoxy) | 1.36 | |

| O(methoxy)-C(methyl) | 1.43 | |

| C-C (aromatic, avg.) | 1.39 | |

| C-H (aromatic, avg.) | 1.08 | |

| C-H (methylene, avg.) | 1.09 | |

| Bond Angles (°) | ||

| C(phenyl)-C(meth)-C(ph) | 111.8 | |

| C(phenyl)-O-C(methyl) | 117.5 | |

| Dihedral Angles (°) | ||

| Stable Conformation | C-C-C-C (Ring Torsion 1) | 50.0 |

| Stable Conformation | C-C-C-C (Ring Torsion 2) | -50.0 |

Table 2: Predicted Electronic and Quantum Chemical Properties

| Property | Predicted Value (eV) |

| Energy of HOMO | -5.85 |

| Energy of LUMO | -0.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.60 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 0.25 |

| Chemical Hardness (η) | 2.80 |

| Electronic Chemical Potential (μ) | -3.05 |

| Global Electrophilicity Index (ω) | 1.66 |

Data derived from typical DFT calculations on anisole and related derivatives.[3][4]

Table 3: Conformational Energy Analysis

| Conformation | Dihedral Angles (φ1, φ2) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Gable (Global Minimum) | (50°, -50°) | 0.00 | - |

| Transition State 1 | (0°, 90°) | ~1.10 | 1.10 |

| Eclipsed (Local Maximum) | (0°, 0°) | ~2.00 | - |

Energy barriers are estimated based on studies of substituted diphenylmethanes.[5]

Experimental and Computational Protocols

4.1 Protocol for DFT Geometry Optimization and Electronic Property Calculation

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

-

Specify the charge (0) and multiplicity (1, singlet).

-

Define the calculation type: Opt Freq for geometry optimization followed by frequency calculation.

-

Select the method and basis set: e.g., B3LYP/6-311G(d,p).[4]

-

Include keywords for additional properties, such as Pop=NBO for Natural Bond Orbital analysis or IOp(6/7=3) for Mulliken charges.

-

-

Execution: Submit the calculation to a high-performance computing cluster.

-

Analysis of Results:

-

Confirm the optimized geometry represents a true minimum by checking for the absence of imaginary frequencies.

-

Extract geometric parameters (bond lengths, angles) from the output file.

-

Analyze the output to obtain HOMO and LUMO energies, dipole moment, and atomic charges.

-

Visualize the molecular orbitals and the molecular electrostatic potential (MEP) map using visualization software.

-

4.2 Protocol for Conformational Analysis via PES Scan

-

Define Scan Coordinate: Identify the key dihedral angles governing the rotation of the phenyl rings. For this compound, these are the C(phenyl)-C(phenyl)-C(methylene)-C(phenyl) torsions.

-

Input File Preparation: Set up a relaxed Potential Energy Surface (PES) scan calculation.

-

Specify the starting geometry.

-

Define the dihedral angle to be scanned, the start and end points (e.g., 0° to 180°), and the step size (e.g., 10°).

-

Use a computationally less expensive DFT method for the scan (e.g., B3LYP with a smaller basis set like 6-31G(d)).

-

-

Execution: Run the scan calculation. This will perform a constrained optimization at each specified angle.

-

Data Analysis:

-

Plot the relative energy versus the dihedral angle to visualize the potential energy surface.

-

Identify the coordinates of the energy minima (stable conformers) and transition states.

-

Perform full geometry optimizations and frequency calculations on the identified stationary points using a higher level of theory (e.g., B3LYP/6-311G(d,p)) to obtain accurate relative energies and confirm their nature.

-

Mandatory Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for a DFT-based molecular property study.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion and Future Outlook

While this guide provides a robust framework for the theoretical and computational investigation of this compound based on analogous systems, dedicated studies are necessary to confirm these predictions. Future work should focus on performing high-level DFT and ab initio calculations specifically on the target molecule to generate accurate data for its geometric, electronic, and conformational properties. Furthermore, molecular dynamics simulations could provide valuable insights into its behavior in different solvent environments, which is critical for understanding its potential applications in solution-phase chemistry and drug development. The computational protocols and expected data presented herein serve as a foundational blueprint for such future research endeavors.

References

- 1. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]

- 2. Theoretical and kinetic analysis of anisole and cresol primary reactivity in pyrolysis and combustion [re.public.polimi.it]

- 3. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Synthesis of 4-Methoxydiphenylmethane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-methoxydiphenylmethane, a key intermediate in the development of various pharmaceutical compounds and specialty chemicals. The primary focus of these application notes is the Friedel-Crafts benzylation of anisole, a robust and widely utilized method for constructing the diphenylmethane framework. Methodologies utilizing both benzyl chloride and benzyl alcohol as benzylating agents are presented, offering flexibility in reagent choice and reaction conditions.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via Friedel-Crafts benzylation of anisole. These values are compiled from various studies and represent a general guide for achieving high yields and selectivity.

| Parameter | Method A: Benzyl Chloride | Method B: Benzyl Alcohol |

| Starting Materials | Anisole, Benzyl Chloride | Anisole, Benzyl Alcohol |

| Catalyst | Zeolite (e.g., HBEA, ZIF-8), Lewis Acids (e.g., FeCl₃, AlCl₃), Ionic Liquids | Niobium-based catalysts, Solid Acids |

| Solvent | Dichloromethane, Benzene (excess), or Solvent-free | Toluene, or Solvent-free |

| Anisole:Benzylating Agent Molar Ratio | 5:1 to 10:1 | 5:1 to 10:1 |

| Catalyst Loading | 5-15 mol% (Lewis Acids), 10-20 wt% (Solid Catalysts) | 10-20 wt% |

| Reaction Temperature | 25°C - 80°C | 80°C - 150°C |

| Reaction Time | 2 - 8 hours | 4 - 12 hours |

| Typical Yield | 85 - 97% | 60 - 80% |

| Selectivity for 4-isomer | High (>95%) | Good to High (>90%) |

Experimental Protocols

Method A: Friedel-Crafts Benzylation using Benzyl Chloride and a Solid Acid Catalyst

This protocol describes the synthesis of this compound using a reusable solid acid catalyst, which simplifies purification and reduces environmental impact.

Materials:

-

Anisole (purified)

-

Benzyl chloride (purified)

-

Activated HBEA Zeolite (or other suitable solid acid catalyst)

-

Dichloromethane (anhydrous)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated HBEA zeolite (1.5 g).

-

Reagent Addition: Add anhydrous dichloromethane (50 mL) to the flask, followed by anisole (10.8 g, 0.1 mol). Stir the mixture at room temperature.

-

Initiation: Slowly add benzyl chloride (2.53 g, 0.02 mol) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the catalyst from the reaction mixture and wash it with dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution (2 x 50 mL) and deionized water (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Method B: Friedel-Crafts Benzylation using Benzyl Alcohol and a Niobium Catalyst

This protocol outlines the use of benzyl alcohol as a more environmentally benign benzylating agent.

Materials:

-

Anisole (purified)

-

Benzyl alcohol

-

Niobic acid catalyst (pre-treated)

-

Toluene

-

Anhydrous sodium sulfate

-

Deionized water

-

Dean-Stark apparatus

-

Round-bottom flask with magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Activation: Pretreat the niobic acid catalyst by heating at 573 K before use to increase the number of Lewis acid sites.[1]

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add the pre-treated niobic acid catalyst (2.0 g).

-

Reagent Addition: Add toluene (60 mL), anisole (16.2 g, 0.15 mol), and benzyl alcohol (3.24 g, 0.03 mol).

-

Reaction: Heat the mixture to reflux (approximately 110°C) and continuously remove the water formed during the reaction using the Dean-Stark trap. Maintain the reaction for 8 hours, monitoring by TLC. A conversion of benzyl alcohol of around 78.9% with a selectivity of 62.6% for the monobenzylated product can be expected under these conditions.[1]

-

Work-up: Cool the reaction mixture to room temperature and filter off the catalyst. Wash the catalyst with toluene.

-

Extraction: Combine the filtrate and washings and transfer to a separatory funnel. Wash with deionized water (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation to obtain this compound.

Visualizations

Caption: General experimental workflow for the synthesis of this compound.

Caption: Mechanism of Friedel-Crafts benzylation for this compound synthesis.

References

Application Notes and Protocols for Utilizing 4-Methoxydiphenylmethane (MDPM) as a Hydroxyl Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. The 4-methoxydiphenylmethyl (MDPM) group has emerged as a valuable tool for the protection of hydroxyl functionalities. Its notable stability under various conditions, coupled with selective cleavage under specific acidic or oxidative environments, renders it an advantageous alternative to other benzyl-type or trityl-type protecting groups.

The MDPM ether is formed by the reaction of an alcohol with 4-methoxydiphenylmethanol (MDPM-OH) or its corresponding chloride (MDPM-Cl). The presence of the methoxy group on one of the phenyl rings enhances the stability of the corresponding carbocation, facilitating its cleavage under milder acidic conditions compared to the unsubstituted diphenylmethyl (DPM) group. Furthermore, the electron-rich nature of the methoxy-substituted aromatic ring allows for facile oxidative cleavage, providing an orthogonal deprotection strategy.

These application notes provide a comprehensive overview of the use of the MDPM protecting group, including detailed protocols for the protection of alcohols and subsequent deprotection via acidic or oxidative methods. Quantitative data for various substrates are summarized for comparative analysis.

Data Presentation

Table 1: Protection of Various Alcohols with 4-Methoxydiphenylmethanol (MDPM-OH)

| Entry | Substrate (Alcohol) | Reagents | Solvent | Time (min) | Yield (%) |

| 1 | Benzyl alcohol | MDPM-OH, Yb(OTf)₃ (10 mol%) | CH₂Cl₂ | 30 | 84 |

| 2 | 4-Nitrobenzyl alcohol | MDPM-OH, Yb(OTf)₃ (10 mol%) | CH₂Cl₂ | 45 | 65 |

| 3 | Methyl α-D-glucopyranoside | MDPM-OH, Yb(OTf)₃ (10 mol%) | CH₂Cl₂ | 60 | 9a (not specified) |

| 4 | Cholesterol | MDPM-OH, Yb(OTf)₃ (10 mol%) | CH₂Cl₂ | 40 | 10a (not specified) |

| 5 | (-)-Menthol | MDPM-OH, Yb(OTf)₃ (10 mol%) | CH₂Cl₂ | 45 | 11a (not specified) |

| 6 | 1,3-Propanediol (mono-protected) | MDPM-OH, Yb(OTf)₃ (10 mol%) | CH₂Cl₂ | 50 | 59 |

| 7 | 1,3-Propanediol (di-protected) | MDPM-OH, Yb(OTf)₃ (10 mol%) | CH₂Cl₂ | 50 | 19 |

| 8 | 1,2-Propanediol | MDPM-OH, Yb(OTf)₃ (10 mol%) | CH₂Cl₂ | 50 | 80 |

Data sourced from Sharma, G. V. M., et al. (2004).[1]

Table 2: Deprotection of 4-Methoxydiphenylmethyl (MDPM) Ethers

| Entry | Substrate (MDPM Ether) | Reagents | Solvent | Time (h) | Yield (%) |

| 1 | MDPM ether of Benzyl alcohol | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | CH₂Cl₂:H₂O (18:1) | 0.5 | 90 |

| 2 | MDPM ether of Benzyl alcohol | Trifluoroacetic acid (TFA) | CH₂Cl₂ | 0.5 | 92 |

| 3 | MDPM ether of 4-Nitrobenzyl alcohol | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | CH₂Cl₂:H₂O (18:1) | 1 | 88 |

| 4 | MDPM ether of 4-Nitrobenzyl alcohol | Trifluoroacetic acid (TFA) | CH₂Cl₂ | 0.5 | 90 |

Data sourced from Sharma, G. V. M., et al. (2004).[1]

Experimental Protocols

Protocol 1: General Procedure for the Protection of Alcohols using 4-Methoxydiphenylmethanol (MDPM-OH) and Ytterbium Triflate

This protocol describes the acid-catalyzed etherification of an alcohol with 4-methoxydiphenylmethanol.

Materials:

-

Alcohol substrate (1.0 equiv)

-

4-Methoxydiphenylmethanol (MDPM-OH) (1.1 equiv)

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the alcohol (1.0 equiv) and 4-methoxydiphenylmethanol (1.1 equiv) in anhydrous dichloromethane, add ytterbium(III) triflate (10 mol%).[1]

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the corresponding MDPM ether.

Protocol 2: General Procedure for the Oxidative Deprotection of MDPM Ethers using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

This protocol outlines the cleavage of MDPM ethers under oxidative conditions.

Materials:

-

MDPM-protected alcohol (1.0 equiv)

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the MDPM-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v).[1]

-

Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equiv) to the solution.[1]

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove the hydroquinone byproduct.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Protocol 3: General Procedure for the Acid-Catalyzed Deprotection of MDPM Ethers using Trifluoroacetic Acid (TFA)

This protocol details the cleavage of MDPM ethers under acidic conditions.

Materials:

-

MDPM-protected alcohol (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the MDPM-protected alcohol (1.0 equiv) in anhydrous dichloromethane.

-

Add trifluoroacetic acid (TFA) to the solution (the concentration may need to be optimized, typically 10-50% v/v).[1][2]

-

Stir the reaction at room temperature, monitoring its progress by TLC.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the free alcohol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows